1,1'-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) is a synthetic organic compound characterized by the presence of nitro and ethoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) typically involves the condensation of dialdehydes with nitroethane. This reaction is facilitated by the presence of a base, which promotes the formation of the nitropropene intermediate. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, nitroso compounds, and substituted benzene derivatives.
Scientific Research Applications
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) include:
1,4-Bis((E)-2-nitroprop-1-enyl)benzene: This compound also contains nitropropene groups but lacks the ethoxy substituents.
4,4′-Bis((E)-2-nitroprop-1-enyl)biphenyl: Similar in structure but with a biphenyl core instead of a single benzene ring.
1,1’-(2-Nitro-1-propenylidene)bis[4-ethoxybenzene]: A closely related compound with slight variations in the positioning of the nitro and ethoxy groups. The uniqueness of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
61299-49-8 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-13H,4-5H2,1-3H3 |
InChI Key |
SUHQTUMKDGMAHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C(C)[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.